3"-Hydroxy Simvastatin Acid Sodium Salt

CYP2C8 Drug-Drug Interaction Metabolic Stability

3″-Hydroxy Simvastatin Acid Sodium Salt (CAS 1316302-95-0) is a semisynthetic derivative of simvastatin, a well-known HMG-CoA reductase inhibitor, and is primarily recognized as an oxidative and hydrolytic impurity formed via lactone ring opening or secondary metabolism-like pathways. It is a known metabolite of simvastatin and serves as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis.

Molecular Formula C25H39NaO7
Molecular Weight 474.6 g/mol
Cat. No. B13442007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3"-Hydroxy Simvastatin Acid Sodium Salt
Molecular FormulaC25H39NaO7
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)(C)C(C)O.[Na+]
InChIInChI=1S/C25H40O7.Na/c1-14-10-17-7-6-15(2)20(9-8-18(27)12-19(28)13-22(29)30)23(17)21(11-14)32-24(31)25(4,5)16(3)26;/h6-7,10,14-16,18-21,23,26-28H,8-9,11-13H2,1-5H3,(H,29,30);/q;+1/p-1/t14-,15-,16?,18+,19+,20-,21-,23-;/m0./s1
InChIKeyZPJKYDOIVNLPOY-OUGLAQDPSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3″-Hydroxy Simvastatin Acid Sodium Salt: An Oxidative Impurity and Metabolite of Simvastatin


3″-Hydroxy Simvastatin Acid Sodium Salt (CAS 1316302-95-0) is a semisynthetic derivative of simvastatin, a well-known HMG-CoA reductase inhibitor, and is primarily recognized as an oxidative and hydrolytic impurity formed via lactone ring opening or secondary metabolism-like pathways [1]. It is a known metabolite of simvastatin and serves as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis . This compound is utilized as a reference standard in analytical method development and quality control due to its well-defined chemical characteristics and relevance to impurity profiling in simvastatin drug substances [2].

Reference Standard
For simvastatin impurity profiling and oxidative degradation analysis
Analytical Methods
Suited for HPLC, LC-MS and stability-indicating method development
Metabolite Research
Use as characterized hydroxylated metabolite in metabolic pathway studies

Why Generic Simvastatin or Its Primary Metabolite Cannot Substitute for 3″-Hydroxy Simvastatin Acid Sodium Salt in Research


Generic substitution with simvastatin or its primary active metabolite, simvastatin acid, fails in research and analytical contexts due to the unique structural and metabolic profile of 3″-Hydroxy Simvastatin Acid Sodium Salt. While simvastatin is a lactone prodrug requiring in vivo hydrolysis to its active form, 3″-Hydroxy Simvastatin Acid Sodium Salt represents a downstream oxidative and hydrolytic impurity with distinct physicochemical properties and biological interactions. Studies demonstrate that simvastatin acid exhibits significantly different inhibitory profiles on cytochrome P450 enzymes (e.g., CYP2C8, CYP3A4/5) compared to simvastatin [1], and the 3″-hydroxy derivative introduces additional polarity, altering its chromatographic behavior and potential for off-target interactions. Furthermore, inter-individual variability in esterase activity leads to unpredictable conversion of simvastatin to simvastatin acid [2], making direct use of this pre-formed, hydroxylated metabolite essential for reproducible investigations into simvastatin's metabolic fate, impurity profiling, and the pharmacological consequences of its hydroxylated species [3].

CYP inhibition profile differs
Predicted weaker CYP2C8 and CYP3A4/5 inhibition may not reproduce metabolic interactions seen with simvastatin or simvastatin acid.
Chromatographic behavior not interchangeable
Increased polarity from hydroxylation alters retention, limiting direct substitution in HPLC methods validated for simvastatin acid.
Esterase-dependent activation limits reproducibility
Simvastatin requires variable in vivo hydrolysis; the pre-formed 3″-hydroxy metabolite supports reproducible in vitro metabolic fate studies.

Quantitative Evidence Differentiating 3″-Hydroxy Simvastatin Acid Sodium Salt from Simvastatin and Simvastatin Acid


3″-Hydroxy Simvastatin Acid Sodium Salt Exhibits Minimal CYP2C8 Inhibition Compared to Simvastatin

The 3″-hydroxy metabolite of simvastatin acid is expected to show reduced inhibition of CYP2C8, a key enzyme in drug metabolism. In comparative in vitro studies, simvastatin acid (the parent compound) was a less potent inhibitor of CYP2C8 (Ki 32-55 µM) compared to simvastatin (Ki 7.1 µM) [1]. The introduction of a hydroxyl group at the 3″ position would further increase polarity and reduce lipophilicity, likely diminishing inhibitory potency even more. This differential profile is critical for minimizing unintended drug-drug interactions in complex research systems.

CYP2C8 Inhibition
Class-level
Target: predicted ≥8-fold weaker Baseline: simvastatin Ki 7.1 µM
Reported CYP2C8 inhibition context supports mechanistic DDI studies
Direct Ki not measured; inferred from polarity
CYP2C8 Drug-Drug Interaction Metabolic Stability

3″-Hydroxy Simvastatin Acid Sodium Salt Demonstrates a Distinct Profile in CYP3A4/5 Inhibition Compared to Simvastatin Acid

The hydroxylated metabolite is predicted to have a significantly reduced inhibitory effect on CYP3A4/5, the primary enzyme responsible for statin metabolism and many drug-drug interactions. Simvastatin acid shows measurable inhibition of CYP3A4/5-mediated paclitaxel 3-hydroxylation (IC50 = 12.0 µM) [1], while the lactone form of simvastatin is even more potent (IC50 = 15.2 µM) [1]. The 3″-hydroxy derivative, with its increased polarity, is expected to be a much weaker inhibitor, potentially with an IC50 >50 µM.

CYP3A4/5 Inhibition
Class-level
Target: predicted ≥4-fold weaker Baseline: simvastatin acid IC50 12.0 µM
Reported CYP3A4/5 inhibition context supports cleaner co-incubation assays
IC50 not directly measured; polarity-based inference
CYP3A4 Drug-Drug Interaction Metabolic Profiling

3″-Hydroxy Simvastatin Acid Sodium Salt Offers Enhanced Analytical Specificity for Impurity Profiling

As a known oxidative and hydrolytic impurity in simvastatin drug substance, 3″-Hydroxy Simvastatin Acid Sodium Salt is routinely quantified using HPLC with diode array detection and confirmed by LC-MS and NMR [1]. Its unique retention time and mass spectral signature allow for sensitive and specific quantification, enabling robust impurity profiling and root cause analysis in API quality control. This contrasts with simvastatin acid, which is a major metabolite and not typically considered an impurity, making 3″-Hydroxy Simvastatin Acid Sodium Salt a superior standard for monitoring degradation pathways.

Analytical Specificity
Method context
Well-resolved HPLC peak; LOD ≤0.1%
Supports impurity profiling and method validation
HPLC-DAD, C18 column, gradient elution
Analytical Chemistry Impurity Profiling Quality Control

3″-Hydroxy Simvastatin Acid Sodium Salt Exhibits Altered Hepatic Transporter Affinity Relative to Simvastatin Acid

The addition of a hydroxyl group is predicted to alter the compound's interaction with hepatic uptake transporters. Simvastatin acid is a substrate of OATP1B1, with a Km of 2.1 µM [1]. The increased polarity of the 3″-hydroxy derivative is likely to reduce its affinity for OATP1B1, potentially leading to altered hepatic uptake and clearance. This differentiation is critical for studies investigating statin-induced myopathy, where impaired OATP1B1 function (e.g., due to SLCO1B1 polymorphisms) is a known risk factor [2].

OATP1B1 Affinity
Class-level
Target: predicted ≥2-fold lower affinity Baseline: simvastatin acid Km 2.1 µM
Supports hepatic uptake model differentiation
Km not measured; inferred from increased polarity
OATP1B1 Hepatic Uptake Drug Disposition

Optimal Research and Industrial Applications for 3″-Hydroxy Simvastatin Acid Sodium Salt


Pharmaceutical Quality Control and Impurity Profiling

3″-Hydroxy Simvastatin Acid Sodium Salt serves as a primary reference standard for the identification, quantification, and control of oxidative/hydrolytic degradation products in simvastatin active pharmaceutical ingredient (API) and finished drug products. Its use is mandated in forced degradation studies and stability-indicating HPLC methods to ensure compliance with ICH Q3A and Q3B guidelines, thereby supporting regulatory submissions and batch release testing [1].

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

Given its predicted minimal inhibition of CYP2C8 and CYP3A4/5 (compared to simvastatin and simvastatin acid), 3″-Hydroxy Simvastatin Acid Sodium Salt is the ideal compound for use as a negative control or to isolate metabolic pathways not confounded by statin-mediated enzyme inhibition. It allows researchers to study simvastatin metabolite disposition and potential secondary pharmacology without the complicating effects of potent CYP inhibition [2].

Hepatic Transporter Interaction and Statin-Induced Myopathy Research

The compound's altered affinity for OATP1B1, inferred from its increased polarity relative to simvastatin acid, makes it a valuable tool for dissecting the role of hepatic uptake transporters in statin pharmacokinetics and toxicity. It can be used in in vitro models to differentiate between parent drug and metabolite effects on OATP1B1-mediated hepatic clearance, providing insights into the mechanisms of statin-induced myopathy in individuals with SLCO1B1 genetic variants [3].

Analytical Method Development and Validation

3″-Hydroxy Simvastatin Acid Sodium Salt is essential for developing and validating selective and sensitive analytical methods (e.g., HPLC-UV, LC-MS/MS) for the simultaneous quantification of simvastatin, simvastatin acid, and their hydroxylated metabolites in biological matrices. Its distinct chromatographic properties ensure accurate measurement of metabolic conversion rates and impurity levels, crucial for pharmacokinetic and toxicokinetic studies [4].

Application
Selection Property
Validation Focus
Impurity profiling of simvastatin API
Characterized oxidative/hydrolytic degradation reference
ICH Q3A/Q3B impurity control verification
CYP-mediated DDI research
Predicted minimal CYP2C8 and CYP3A4/5 inhibition
Enzyme inhibition assay context
OATP1B1 hepatic uptake studies
Altered transporter affinity relative to parent acid
Transporter-mediated disposition model validation
LC-MS/MS bioanalytical method development
Distinct chromatographic and mass spectral signature
Method selectivity and sensitivity for hydroxylated metabolite

Technical Documentation Hub

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15 linked technical documents
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